

# 1-Bromo-3,5-dichlorobenzene melting point and boiling point

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## Compound of Interest

Compound Name: 1-Bromo-3,5-dichlorobenzene

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An In-depth Technical Guide to the Physicochemical Properties of **1-Bromo-3,5-dichlorobenzene**

This technical guide provides a comprehensive overview of the melting and boiling points of **1-Bromo-3,5-dichlorobenzene**, tailored for researchers, scientists, and professionals in drug development. The document outlines key physical constants and details the experimental methodologies for their determination.

## Physicochemical Data of 1-Bromo-3,5-dichlorobenzene

**1-Bromo-3,5-dichlorobenzene** is a halogenated aromatic compound with the chemical formula  $C_6H_3BrCl_2$ .<sup>[1][2][3][4]</sup> It presents as a white to off-white crystalline solid.<sup>[1][2][5]</sup> The quantitative data regarding its melting and boiling points are summarized below. It is important to note the variability in the reported melting point ranges, which can be influenced by the purity of the sample and the experimental method used.<sup>[6]</sup>

Property	Value	Conditions
Melting Point	73-75 °C[1][7]	-
71.0-81.0 °C[2]	-	
75-79 °C[8]	-	
53-55 °C[5]	-	
Boiling Point	232 °C[1][7]	at 757 mmHg[7]

## Experimental Protocols for Determination of Physical Constants

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[6] The following sections detail standard laboratory protocols for these measurements.

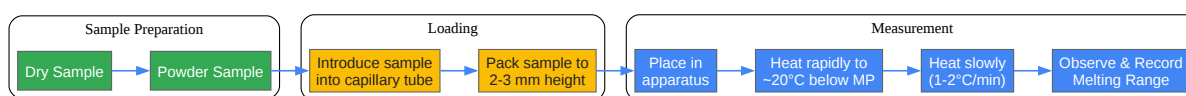
### Melting Point Determination: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[9]

Methodology:

- **Sample Preparation:** The sample of **1-Bromo-3,5-dichlorobenzene** must be thoroughly dried and finely powdered to ensure uniform heating.[9]
- **Capillary Tube Loading:** A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[10]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, often alongside a thermometer.[6] Modern apparatuses use a heated metal block and a digital thermometer.[11]
- **Heating and Observation:**

- The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[10]
- The rate of heating is then reduced significantly, to about 1-2°C per minute, as the melting point is approached.[10] This slow heating rate allows the temperature of the sample and the thermometer to equilibrate.[10]
- Data Recording: Two temperatures are recorded:
  - The temperature at which the first droplet of liquid is observed.
  - The temperature at which the entire sample has completely melted into a clear liquid.
  - This range represents the melting point of the sample. A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.



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Workflow for Capillary Melting Point Determination.

## Boiling Point Determination: Micro-Reflux and Distillation Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] The method chosen for its determination often depends on the amount of sample available.

Methodology 1: Simple Distillation (for larger volumes > 5 mL)[12][13]

- Apparatus Setup: A distillation apparatus is assembled with the liquid sample in a distilling flask. A thermometer is positioned so that its bulb is just below the side arm leading to the

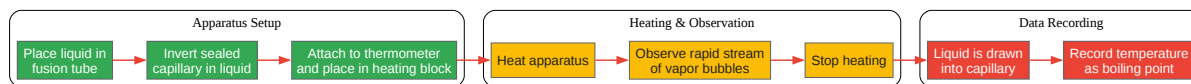
condenser.

- Heating: The flask is heated gently.
- Observation: As the liquid boils, its vapor travels into the condenser. The temperature is monitored, and the boiling point is the constant temperature at which the vapor is condensing into liquid and collecting as distillate.[\[13\]](#)

Methodology 2: Micro-Boiling Point Determination (for small volumes < 1 mL)[\[14\]](#)

This technique is suitable when only a small amount of the substance is available.

- Sample Preparation: A few drops of the liquid are placed in a small test tube or fusion tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a heating bath (like a Thiele tube) or a metal block.[\[14\]](#)[\[15\]](#)
- Heating and Observation:
  - The apparatus is heated, and a stream of air bubbles will initially emerge from the capillary tube.[\[14\]](#)
  - As the temperature approaches the boiling point, the rate of bubbling will become rapid and continuous as the liquid's vapor escapes.
  - Heating is then stopped. The liquid will begin to cool.
- Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[\[14\]](#)



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Workflow for Micro-Boiling Point Determination.

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